2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride
Overview
Description
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride is a chemical compound with the molecular formula C8H9Cl2F3N2. It is a derivative of pyridine, featuring a chloro group, a trifluoromethyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the starting material.
Amination: The pyridine derivative undergoes amination with ethylenediamine to introduce the amino group.
Reduction: The resulting intermediate is then reduced to form the ethanol derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at the pyridine ring or the aminoethanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride can be compared with other similar compounds, such as:
2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride: This compound is structurally similar but lacks the aminoethanol moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a precursor in the synthesis of the target compound.
Uniqueness: The presence of the aminoethanol group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)13-1-2-15;/h3-4,15H,1-2H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPVRXSCQFANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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